5-Bromo-[1,1'-biphenyl]-3-amine - 136649-27-9

5-Bromo-[1,1'-biphenyl]-3-amine

Catalog Number: EVT-3458148
CAS Number: 136649-27-9
Molecular Formula: C12H10BrN
Molecular Weight: 248.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl or heteroaryl groups at the 5-position of the biphenyl core. This reaction enables the synthesis of diversely substituted biphenyl derivatives. []
  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the amine group with aryl halides or triflates, providing access to diarylamines. []
Applications
  • Fungicide Development: Researchers have explored triphenylphosphonium (TPP)-conjugated N-(1,1'-biphenyl)-2-yl aliphatic amides, including derivatives with a 5-bromo substituent on the biphenyl ring, as potential fungicidal agents. []
  • Organic Light-Emitting Diodes (OLEDs): Cyanocarbazole-substituted di(9H-carbazol-9-yl)-1,1'-biphenyl derivatives, potentially incorporating a 5-bromo substituent, have been investigated as host materials for efficient blue phosphorescent OLEDs. []
  • Antimycobacterial Agents: Studies have explored the antimycobacterial activity of 3-[4'-bromo[1,1'-biphenyl-4-yl)-3-(4-bromo-phenyl)-N,N-dimethyl-2-propen-1-amine, a derivative containing a 5-bromo substituent on the biphenyl unit. []

3-[4'-Bromo-(1,1'-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine

Compound Description: This compound exhibits activity against various mycobacteria species, different life cycle stages of Trypanosoma cruzi, and Leishmania amazonensis. Notably, it demonstrates greater activity against L. amazonensis promastigotes and T. cruzi amastigotes compared to mammalian V79 cells [].

3-(4'-Bromo[1,1'-biphenyl-4-yl)-3-(4-bromo-phenyl)-N,N-dimethyl-2-propen-1-amine (BBAP)

Compound Description: BBAP displays antimycobacterial activity against extracellular M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 8 μM in its free form and 25 μM when encapsulated in liposomes []. While liposomal encapsulation doesn't drastically enhance its antimycobacterial effect, it significantly reduces its cytotoxicity toward J774 macrophages [].

3-[4'-Y-(1,1'-biphenyl)-4-yl]-N,N-dimethyl-3-(4-X-phenyl)-2-propen-1-amine

Compound Description: This series of derivatives, encompassing various substitutions at the X and Y positions, were synthesized through Friedel-Crafts acylation and Wittig reactions []. The compounds were evaluated for their impact on standard strains of Mycobacterium sp. (ATCC) and clinically isolated M. tuberculosis. Cytotoxicity assessments were conducted using the V79 cell line, employing neutral red uptake, nucleic acid content, and MTT reduction assays to gauge cell viability [].

4'-Bromomethyl-2-cyanobiphenyl

Compound Description: This compound is a potential genotoxic impurity [].

4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile

Compound Description: This compound is identified as a potential genotoxic impurity in the context of Telmisartan analysis [].

((([1,1'-Biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines

Compound Description: This series of 30 analogues has been studied for their potential as "atypical" dopamine transporter (DAT) inhibitors []. These compounds show promise as potential treatments for psychostimulant use disorders (PSUD) due to their reduced likelihood of inducing psychostimulant-like effects []. They exhibit high affinity for DAT and have undergone evaluation for hERG activity, CNS penetrability, and binding preferences to specific DAT conformations [].

2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives

Compound Description: This class of compounds has been investigated as potential angiotensin-II receptor antagonists []. These derivatives were synthesized by reacting a core structure with various phenols, and their chemical structures were confirmed by FTIR, 1H NMR, and 13C NMR []. They were assessed for biological activities, including antioxidant potential (DPPH assay), antihypertensive activity, urease enzyme inhibition, and antibacterial activity (agar well diffusion) []. Results indicated significant free radical scavenging capabilities, antihypertensive effects, and urease inhibition properties [].

(E)-2-(6-(4′-(Diphenylamino)-[1,1′-biphenyl]-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)-2-(6-(4′-(diphenylamino)-[1,1′-biphenyl]-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)acetonitrile

Compound Description: This compound is an unexpected product formed during the reaction of 2′-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)-N,N-diphenyl-[1,1′-biphenyl]-4-amine with 2-cyanoacetic acid under basic conditions []. The structure of this compound has been elucidated using 1H and 13C NMR spectra, high-resolution mass spectrometry, Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction analyses []. Furthermore, its photophysical and electrochemical properties were investigated using cyclic voltammetry, UV–Vis, and emission spectroscopy []. DFT calculations provided further insights into the experimental findings [].

N-(1,1'-biphenyl)-2-yl aliphatic amides

Compound Description: This series of compounds conjugated with triphenylphosphonium (TPP) has demonstrated exceptional fungicidal properties []. These TPP-conjugated amides target the mitochondria of fungi, leading to the accumulation of the compounds and rapid inhibition of complex II []. This inhibition results in electron leakage and an upsurge in reactive oxygen species (ROS), ultimately leading to fungal cell death [].

2-(6-(4-(3-Chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7a·HCl)

Compound Description: This N-hexyl trazodone derivative exhibits high affinity for the serotonin 5-HT1A receptor and was synthesized using a novel microwave-assisted method []. This protocol, employing reductive alkylation with a mild reducing agent, yielded the final compound in good yield (56-63%) within a short reaction time (4 minutes) []. Further investigations involved in silico studies to determine its binding mode with 5-HT7R, and in vitro assessments for its ADME profile, safety properties (hepatotoxicity and CYP3A4 inhibition), and antidepressant-like activity in the forced swim test (FST) using mice [].

2-(6-(4-([1,1′-Biphenyl]-2-yl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7b·HCl)

Compound Description: This dual-acting ligand exhibits affinity for both serotonin 5-HT1A and 5-HT7 receptors []. It was synthesized using a novel microwave-assisted method involving reductive alkylation with a mild reducing agent, resulting in a favorable yield (51-56%) within a short reaction time (4 minutes) []. In silico studies were employed to elucidate its binding mode with 5-HT7R []. Additionally, in vitro assessments were conducted to evaluate its ADME profile, safety properties (hepatotoxicity and CYP3A4 inhibition), and antidepressant-like activity in the forced swim test (FST) using mice [].

Cyanocarbazole-substituted 3',5'-di(9H-carbazol-9-yl)-1,1'-biphenyl derivatives

Compound Description: This group of compounds was designed and synthesized for use as efficient blue phosphorescent host materials in organic light-emitting diodes (OLEDs) [].

2,2’-bis(5-tert-butyl-salicylideneamino)-4,4’-dimethyl-1,1’-biphenyl (A1)

Compound Description: A1 is a symmetrical Schiff base derived from 2,2’-diamino-4,4’-dimethyl-1,1’-biphenyl and 5-tert-butyl-salicylaldehyde []. It acts as a tetradentate ligand in the formation of metal complexes [].

2,2’-bis(3,5-dibromo-salicylideneamino)-4,4’-dimethyl-1,1’-biphenyl (A3)

Compound Description: A3, like A1 and A2, is a symmetrical Schiff base derived from 2,2’-diamino-4,4’-dimethyl-1,1’-biphenyl, but it features 3,5-dibromo-salicylaldehyde groups incorporated into its structure []. Like the others, A3 acts as a tetradentate ligand in the formation of metal complexes []. A3 and its metal complexes have been investigated for their anticancer and antiproliferative properties [].

2,2’-bis(3-tert-butyl-salicylideneamino)-4,4’-dimethyl-1,1’-biphenyl (A4)

Compound Description: A4 is another member of the symmetrical Schiff base family derived from 2,2’-diamino-4,4’-dimethyl-1,1’-biphenyl, characterized by the incorporation of 3-tert-butyl-salicylaldehyde units []. A4 functions as a tetradentate ligand, readily forming complexes with metal ions [].

(−)‐(P)‐N,N′‐Bis­[(5‐bromo‐2‐hydroxy­phenyl)­methyl­idene]‐6,6′‐di­methyl‐1,1′‐bi­phenyl‐2,2′‐dimethan­amine

Compound Description: This enantiopure, axially chiral compound exhibits approximate C2 symmetry []. Intramolecular O—H⋯N hydrogen bonds are observed within each imine side chain of the molecule []. The planes of the biphenyl aromatic rings show a significant bend from the central C—C bond axis [].

3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine

Compound Description: This compound crystallizes with a single molecule in the asymmetric unit []. The packing structure observed in the crystal is primarily attributed to van der Waals interactions between the molecules [].

4-(4′-(Pyridin-4-yl)-[1,1′-biphenyl]-4-yl)pyridin-1-ium catena-poly[{5-carboxy-4′-methyl-[1,1′-biphenyl]-3-carboxylato-κ2O,O′}-(μ2-4′-methyl-[1,1′-biphenyl]-3,5-dicarboxylato-κ4O,O′:O′′,O′′′)lead(II)]

Compound Description: This compound forms triclinic crystals belonging to the P1̅ space group [].

5-Bromo-(((2-(phenylamino)ethyl)imino)methyl)phenol

Compound Description: This compound serves as a ligand (in its deprotonated form) in the synthesis of new zinc(II) and nickel(II) complexes, which have been investigated for their antimicrobial activities [].

(S)-alpha-Amino-5-phosphonomethyl[1,1'-biphenyl]-3-propanoic Acid (EAB 515)

Compound Description: This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor [, ]. It exhibits significant pharmacological activity within the central nervous system []. Due to its high hydrophilicity and ionization at physiological pH, it has limited access to brain regions [].

Methyl 4′‐Methyl‐5‐(7‐nitrobenzo[c][1,2,5]oxadiazol‐4‐yl)‐[1,1′‐biphenyl]‐3‐carboxylate (3jc48‐3)

Compound Description: This small molecule acts as a potent inhibitor of c-Myc–Max dimerization, a protein-protein interaction implicated in various cancers []. It exhibits greater potency compared to its parent compound, 10074-G5, with a fivefold improvement in inhibiting c-Myc–Max dimerization []. It demonstrates cellular activity by inhibiting the proliferation of c-Myc-overexpressing cancer cells and displays good stability with an intracellular half-life exceeding 17 hours [].

6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390, DuP 785)

Compound Description: NSC 368390 is a novel anticancer agent that inhibits de novo pyrimidine nucleotide biosynthesis, particularly targeting dihydroorotate dehydrogenase, an enzyme crucial for this pathway []. This inhibition leads to the depletion of uridine 5'-triphosphate and cytidine 5'-triphosphate, essential precursors for RNA and DNA synthesis, resulting in tumor cell death [].

1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic Acid (CHF5074)

Compound Description: CHF5074 acts as a novel γ-secretase modulator, showing potential in reducing brain β-amyloid pathology, a hallmark of Alzheimer's disease []. It exhibits minimal anticyclooxygenase (COX) and Notch-interfering activities in vitro []. CHF5074 effectively reduces brain Aβ pathology in a transgenic mouse model of Alzheimer's disease without inducing significant peripheral toxicity [].

2-Methyl-N-(2′-(pyrrolidinyl-1-ylsulfonyl)-[1,1′-biphenyl]-4-yl)propan-1-amine (PBPA)

Compound Description: PBPA undergoes metabolism primarily through monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP3A5, and CYP2D6 []. Its plasma pharmacokinetic profile exhibits considerable inter-individual variability, largely attributed to differences in the expression levels of these metabolizing enzymes, particularly CYP3A5 [].

2,2'-Dis(benzo[d,f][1,3,2]dioxaphosphepin-6-oxygroup)-1,1'-biphenyl

Compound Description: This compound is a key intermediate in various synthetic processes [].

3'-[(2Z)-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid bis-(monoethanolamine)

Compound Description: This compound, a thrombopoietin (TPO) mimetic, exhibits enhanced solubility compared to its free acid form [, , , , , ]. This improved solubility facilitates easier formulation and enhances its bioavailability as an agonist of TPO receptors [, , , , , ]. It holds promise for therapeutic use in increasing platelet production and treating thrombocytopenia [, , , , , ].

4,5,4′,5′-Tetramethoxy-1,1′-biphenyl-2,2′-dicarboxaldehyde

Compound Description: This compound is synthesized using an ambient-temperature Ullman reaction, highlighting its significance as a synthetic intermediate [].

2,3,4,4′-Tetramethoxy-1,1′-biphenyls

Compound Description: This group of compounds, including both 2′-monosubstituted and 2′,5-disubstituted derivatives, was synthesized and evaluated for antitubulin activity [].

4,4′,5′,6′-Tetramethoxy-1,1′-biphenyl-2,3′-dicarboxylic acid

Compound Description: This compound is synthesized as part of a study investigating colchicine models and their antitubulin activity [].

5-[(7-Chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and Nω-oxides

Compound Description: This series of compounds, including tebuquine, exhibits potent antimalarial activity against Plasmodium berghei in mice []. The potency of these compounds was found to be related to the size and electron-donating ability of the phenyl ring substituents [].

Properties

CAS Number

136649-27-9

Product Name

5-Bromo-[1,1'-biphenyl]-3-amine

IUPAC Name

3-bromo-5-phenylaniline

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

InChI

InChI=1S/C12H10BrN/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H,14H2

InChI Key

GVXORPLABCGSHA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.